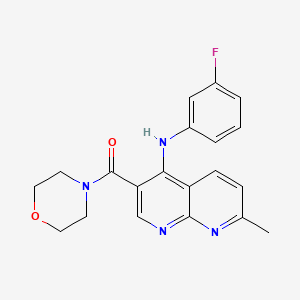
1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide" is a derivative of the 1H-pyrazole-3-carboxamide family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of the 1H-pyrazole-3-carboxamide class and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of 1H-pyrazole-3-carboxamide derivatives typically involves the reaction of an acid chloride with an amine. For example, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine is reported, yielding good results . Similarly, the synthesis of other pyrazole derivatives, such as the 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, involves condensation reactions under alkaline catalysis . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction analysis . The presence of substituents on the pyrazole ring, such as methyl groups or other functional groups, can influence the electronic distribution and the overall molecular conformation, which can be studied using these techniques.
Chemical Reactions Analysis
The reactivity of the pyrazole ring allows for various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine can lead to different products depending on the reaction conditions, showcasing the versatility of these compounds in chemical synthesis . The reactivity of the compound "1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide" would likely be influenced by the presence of the pyridinyl and thiazolyl substituents, which could participate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. Computational ADME studies can predict physicochemical properties, pharmacokinetics, and drug-likeness, as seen in the study of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives . The crystal structure determination can also provide valuable information about the intermolecular interactions and the solid-state properties of these compounds . The physical and chemical properties of the compound would need to be determined experimentally and could be compared with related compounds to predict its behavior in biological systems.
科学的研究の応用
Heterocyclic Synthesis
A foundational application of 1H-pyrazole-3-carboxamide derivatives involves the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine showcases the compound's role in generating novel heterocycles, such as the 3H-imidazo[4,5-b]pyridine derivative. This process underscores the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures, which are essential for discovering new drugs and materials (Yıldırım, Kandemirli, & Demir, 2005).
Antioxidant Activity
The exploration of novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties for their antioxidant potential represents another significant research application. These compounds were designed and prepared based on the condensation reaction between 1,3-thiazole or aminopyridine derivatives and 1H-pyrazole. Their antioxidant activities were evaluated, revealing compound ligand 4 as exhibiting the best antioxidant activity, which is crucial for developing new antioxidant agents in pharmacology (Kaddouri, Abrigach, Yousfi, El Kodadi, & Touzani, 2020).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the compound's potential in cancer research and anti-inflammatory therapies. This research avenue is crucial for developing new treatments for cancer and inflammation-related diseases, demonstrating the compound's potential therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
特性
IUPAC Name |
1,5-dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-6-11(18-19(9)2)13(20)17-14-16-12(8-21-14)10-4-3-5-15-7-10/h3-8H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFDQKPSJNSFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)





![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)



![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)


![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)